molecular formula C8H6ClN3 B598491 8-Chloroquinazolin-4-amine CAS No. 19808-37-8

8-Chloroquinazolin-4-amine

Cat. No. B598491
CAS RN: 19808-37-8
M. Wt: 179.607
InChI Key: XDZIDNYUMYVOFL-UHFFFAOYSA-N
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Description

8-Chloroquinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been the subject of significant attention due to their wide range of biopharmaceutical activities . This compound is considered a useful research chemical .


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, quinazolin-4(3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .


Molecular Structure Analysis

The molecular formula of 8-Chloroquinazolin-4-amine is C8H6ClN3 . The structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, the Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives . Another example is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Mechanism of Action

While the specific mechanism of action for 8-Chloroquinazolin-4-amine is not mentioned in the search results, quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities . For instance, Chloroquine, a quinazoline derivative, inhibits the action of heme polymerase, causing the buildup of toxic heme in Plasmodium species .

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities, making them noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, these compounds are likely to continue being a significant area of research in medicinal chemistry.

properties

IUPAC Name

8-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZIDNYUMYVOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857686
Record name 8-Chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinazolin-4-amine

CAS RN

19808-37-8
Record name 8-Chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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